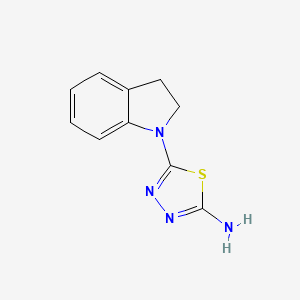

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

The compound is a derivative of 2,3-Dihydroindoles . 2,3-Dihydroindoles are important structural components presented in many natural products and biologically active compounds . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Synthesis Analysis

New 2,3-dihydroindole derivatives can be synthesized from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, present in 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, has been explored for its potential in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities. For instance, certain derivatives demonstrated high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific strains such as S. epidermidis. Additionally, some compounds showed cytotoxic effects on cancer cell lines, indicating their potential in cancer therapy. Molecular docking studies further supported their anti-cancer and anti-bacterial properties, suggesting these compounds could be utilized alongside chemotherapy drugs for enhanced therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Anti-inflammatory Agents

In another study, new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino(6,5-b)indoles, sharing a core structure similar to this compound, were synthesized and evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities. One of the compounds showed notable anti-inflammatory and analgesic activities with better ulcerogenic activity compared to phenylbutazone, a known anti-inflammatory drug. This suggests the therapeutic potential of these compounds in treating inflammation and pain with lesser side effects (Bhati & Kumar, 2008).

Potentiometric Sensor for Nd3+ Ion

Schiff bases derived from 1,3,4-thiadiazole compounds, related to this compound, were synthesized for the construction of a Nd3+ ion-selective electrode. These compounds exhibited excellent selectivity towards Nd3+ ions, indicating their potential use in environmental monitoring and analytical chemistry. The study also highlighted the Schiff bases' antibacterial properties, expanding their application spectrum beyond potentiometric sensing (Bandi et al., 2013).

Antihypoxic Activity

The synthesis of aminothiadiazolylbenzodioxane derivatives, which share a similar structure with this compound, revealed their potential antihypoxic activity. These compounds could provide a basis for developing new treatments for conditions associated with hypoxia, indicating the versatility of the 1,3,4-thiadiazole scaffold in therapeutic applications (Vartanyan et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity . This inhibition can prevent the downstream effects of RIPK1 activation, including necroptosis, a form of programmed cell death

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways. Primarily, it can prevent the induction of necroptosis, thereby promoting cell survival

Pharmacokinetics

The compound has shown favorable pharmacokinetic properties in preliminary studies

Result of Action

The primary result of the compound’s action is the inhibition of RIPK1, which can protect cells from necroptosis . This has potential therapeutic implications, particularly in diseases where inappropriate cell death plays a role. For example, the compound has shown potent activity in a tumor metastasis model, suggesting it could be useful in cancer treatment .

Analyse Biochimique

Cellular Effects

The effects of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to interact with receptor proteins, leading to changes in cell signaling and gene expression . Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to receptor proteins with high affinity, potentially leading to the inhibition or activation of these receptors . This binding can result in downstream effects on cellular processes, including changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to exhibit stable biological activity over time, but their degradation products and long-term effects on cells are still being studied . It is important to monitor the stability and degradation of this compound in laboratory experiments to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage of this compound in animal studies to balance its therapeutic benefits and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. Indole derivatives are known to participate in metabolic processes, influencing metabolic flux and metabolite levels . The specific metabolic pathways of this compound are still being elucidated, but it is believed to interact with key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement and localization within cells . The distribution of this compound in tissues can influence its accumulation and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNUICJTQTYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

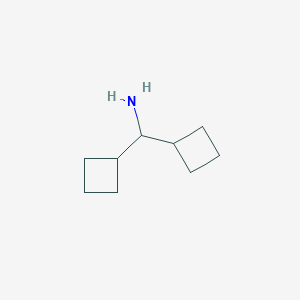

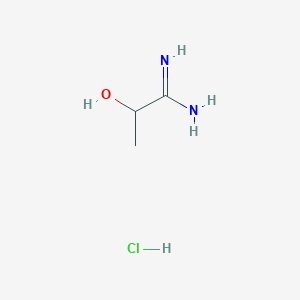

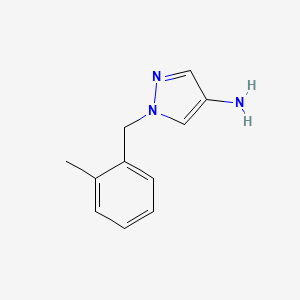

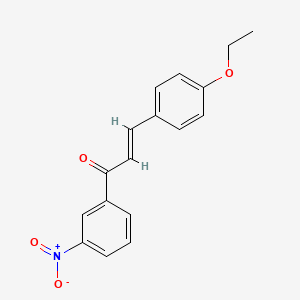

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

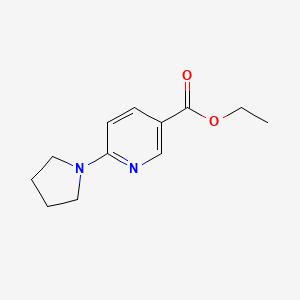

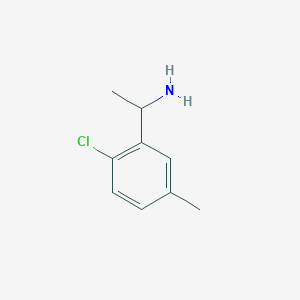

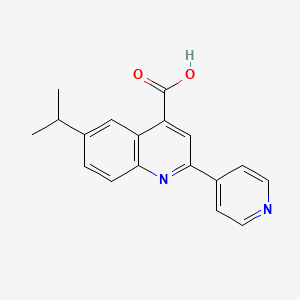

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)

![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)

![2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165226.png)

![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)

![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)

![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)